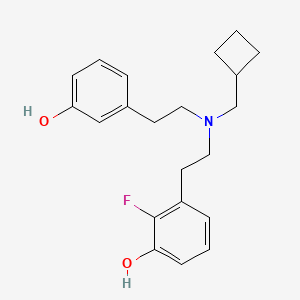
3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound that features a fluorinated phenol group, a cyclobutylmethyl group, and a hydroxyphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. One common approach is to start with the fluorination of a phenol derivative, followed by the introduction of the cyclobutylmethyl and hydroxyphenethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenethyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.
類似化合物との比較
Similar Compounds
3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-((Cyclobutylmethyl)(3-hydroxyphenethyl)amino)ethyl)-2-fluorophenol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs. These properties can enhance its biological activity and make it a valuable compound for research and development.
特性
分子式 |
C21H26FNO2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
3-[2-[cyclobutylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C21H26FNO2/c22-21-18(7-3-9-20(21)25)11-13-23(15-17-5-1-6-17)12-10-16-4-2-8-19(24)14-16/h2-4,7-9,14,17,24-25H,1,5-6,10-13,15H2 |
InChIキー |
QKYSREYQMCTXND-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=C(C(=CC=C3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



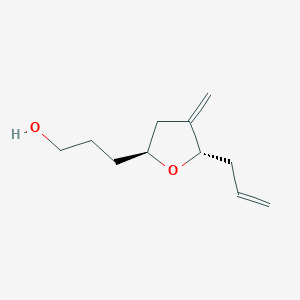

![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
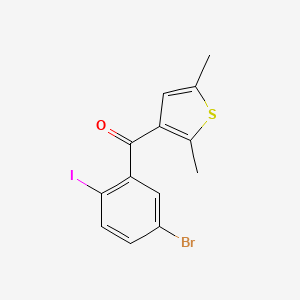
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
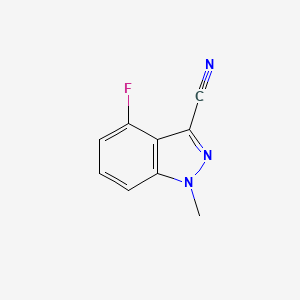

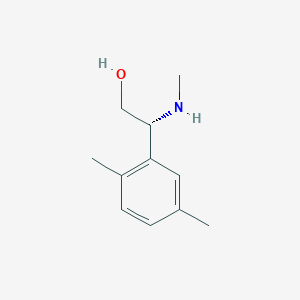
![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
![(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15233523.png)
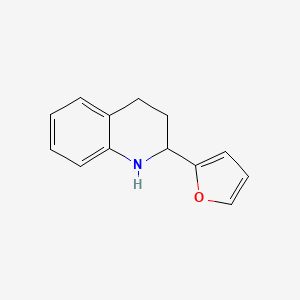
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)
